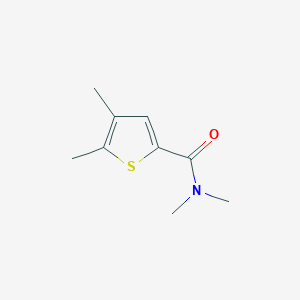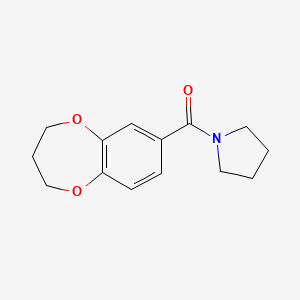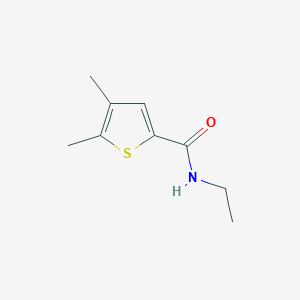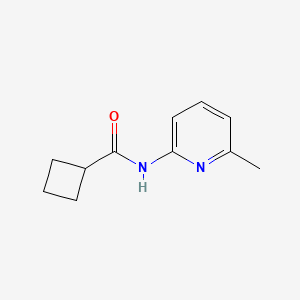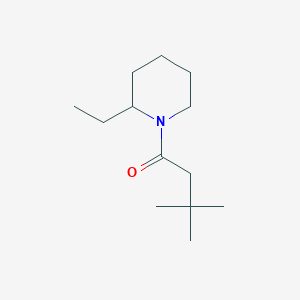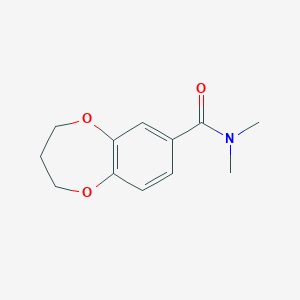
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, also known as MBDB, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential therapeutic properties.
作用機序
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide acts as a serotonin and dopamine reuptake inhibitor, which means that it blocks the reuptake of these neurotransmitters in the brain. This leads to an increase in the levels of serotonin and dopamine, which can improve mood and reduce anxiety. Additionally, N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have an affinity for the 5-HT2A receptor, which is a serotonin receptor that plays a role in regulating mood and cognition.
Biochemical and Physiological Effects:
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can improve mood and reduce anxiety. Additionally, N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been shown to increase heart rate and blood pressure, which can have potential cardiovascular effects.
実験室実験の利点と制限
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used in various research studies due to its potential therapeutic properties. However, there are limitations to its use in lab experiments. One limitation is that N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a psychoactive substance, which can make it difficult to control for potential confounding variables in research studies. Additionally, the effects of N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can vary depending on the dose and route of administration, which can make it difficult to compare results across studies.
将来の方向性
There are several future directions for research on N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. One direction is to further investigate its potential therapeutic properties, including its use as an antidepressant and anxiolytic. Additionally, more research is needed to understand the mechanism of action of N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide and its effects on the brain and body. Finally, more research is needed to understand the potential risks and benefits of using N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide in clinical settings.
Conclusion:
In conclusion, N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a chemical compound that has been studied for its potential therapeutic properties. It acts as a serotonin and dopamine reuptake inhibitor and has been shown to increase the levels of these neurotransmitters in the brain. N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been used in various research studies, but there are limitations to its use in lab experiments. Future research is needed to further investigate its potential therapeutic properties and to understand its mechanism of action and potential risks and benefits.
合成法
The synthesis of N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with methylamine. The resulting product is then reduced with sodium borohydride to yield N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide. The synthesis method has been well established and has been used in various research studies.
科学的研究の応用
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been studied for its potential therapeutic properties, including its use as an antidepressant and anxiolytic. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in regulating mood and emotions. Additionally, N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has been studied for its potential use in treating addiction and substance abuse disorders.
特性
IUPAC Name |
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12-11(13)8-3-4-9-10(7-8)15-6-2-5-14-9/h3-4,7H,2,5-6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGDASHMMGENJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-chlorophenyl)-3-[(2-phenoxyethyl)sulfanyl]-5-phenyl-4H-1,2,4-triazole](/img/structure/B7500315.png)


![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)
